AKT Kinase Inhibitor
Description
Properties
IUPAC Name |
3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLOLQIXHMFYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648505 | |
| Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842148-40-7 | |
| Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKT kinase inhibitors involves various chemical routes, often tailored to the specific inhibitor being developed. For instance, the synthesis of aminothiadiazole inhibitors of AKT involves structure-based optimization and docking studies to predict active bound-conformations . The synthetic route typically includes the preparation of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines, followed by optimization to achieve AKT pathway inhibition in cancer cells .
Industrial Production Methods
Industrial production of AKT kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
AKT kinase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of AKT kinase inhibitors include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions are typically the desired AKT kinase inhibitors with specific functional groups that enhance their binding affinity and selectivity towards AKT .
Scientific Research Applications
AKT kinase inhibitors have a wide range of scientific research applications, including:
Mechanism of Action
AKT kinase inhibitors exert their effects by targeting the serine/threonine kinase AKT, which is a critical effector of the PI3K signaling pathway. The inhibitors bind to the active site of AKT, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival . The molecular targets and pathways involved include receptor tyrosine kinases, PI3K, and mTOR .
Comparison with Similar Compounds
Key Findings :
- ATP-competitive inhibitors often exhibit broader kinase off-target effects compared to allosteric inhibitors. For example, GSK690693 also inhibits PKA and PKC isoforms .
- Allosteric inhibitors like MK-2206 show superior isoform selectivity but may require combination therapies to overcome compensatory signaling .
Mechanism-Driven Synergies
- AKT + mTOR Inhibition: Combining MK-2206 (AKT inhibitor) with RAD001 (mTOR inhibitor) reduces HCC proliferation synergistically (combination index < 0.5) by blocking both upstream and downstream nodes of the PI3K pathway .
- AKT + PDK1/ILK Inhibition : Co-targeting PDK1 (GSK2334470) or ILK (OSU-T315) with AKT inhibitors enhances apoptosis in breast cancer models .
Resistance Mechanisms
- Feedback Activation : mTOR inhibition triggers AKT activation via loss of S6K-mediated IRS-1 degradation. Pan-AKT inhibitors like ARQ 092 mitigate this .
- Isoform Switching : Tumors may upregulate AKT3 upon AKT1/2 inhibition, necessitating isoform-pan inhibitors .
Clinical Efficacy and Challenges
Clinical Trials Overview
Toxicity Profiles
Biological Activity
AKT kinase inhibitors are a class of compounds that target the serine/threonine kinase AKT, which plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This pathway is often deregulated in various cancers, making AKT a significant target for therapeutic intervention. This article explores the biological activity of AKT kinase inhibitors, focusing on their mechanisms, efficacy in clinical settings, and recent research findings.
AKT kinase inhibitors can be categorized into two main types based on their mechanism of action:
- ATP-competitive inhibitors : These bind to the ATP-binding site of AKT, preventing its activation and subsequent phosphorylation of downstream targets. Examples include GSK690693 and capivasertib.
- Allosteric inhibitors : These bind to sites other than the active site, inducing conformational changes that inhibit AKT activity without directly competing with ATP. An example is MK2206.
Case Studies
-
Capivasertib in Breast Cancer :
- A phase I clinical trial evaluated capivasertib in patients with AKT1 E17K-mutant estrogen receptor-positive metastatic breast cancer (MBC). The study found an objective response rate (ORR) of 20% for monotherapy and 36% for combination therapy with fulvestrant .
- Notably, a decrease in AKT1 E17K mutation levels was associated with improved progression-free survival (PFS), highlighting the potential of capivasertib as a targeted therapy for specific mutations in breast cancer .
- GSK690693 in Tumor Xenografts :
Research Findings
Recent studies have provided insights into the biological activity and selectivity of various AKT inhibitors:
- Discovery of New Inhibitors : A study identified several novel AKT inhibitors through structure-based virtual screening. Among them, Compounds a46 and a48 exhibited IC50 values of 11.1 µM and 9.5 µM against HCT-116 colon cancer cells, respectively, indicating their potential as lead compounds for further development .
- Pharmacological Evaluation : A systematic evaluation of clinical AKT inhibitors revealed that allosteric and ATP-competitive inhibitors induce different phosphopeptide signatures in treated cells. This suggests that the choice of inhibitor may influence the extent of drug-induced cell death, particularly in overcoming resistance mechanisms .
Summary Table: Key AKT Inhibitors
| Compound | Type | Targeted Cancer Type | Clinical Status | Key Findings |
|---|---|---|---|---|
| Capivasertib | ATP-competitive | ER+ MBC (AKT1 E17K mutation) | Phase I | ORR: 20% (monotherapy), 36% (combination) |
| GSK690693 | Pan-AKT inhibitor | Various solid tumors | Phase I | Reduces tumor growth in xenografts |
| AT13148 | Dual ROCK-AKT inhibitor | Melanoma, pancreatic cancer | Preclinical | Antimetastatic effects observed |
| MK2206 | Allosteric | Multiple cancers | Phase II | Does not compromise cell death induction |
Q & A
Q. Why do AKT inhibitors show variable efficacy across isogenic cell lines?
- Answer:
- Off-target effects: Profile inhibitor selectivity using kinome-wide screens (e.g., KINOMEscan) .
- Genetic context: PTEN status (e.g., PTEN-null cells show higher sensitivity) alters response .
- Compensatory pathways: Activate RAS/MEK/ERK via RTK feedback loops; validate via phospho-ERK Western blots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
